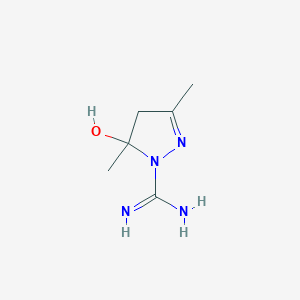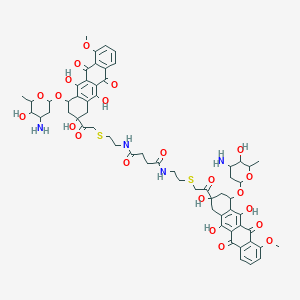
cis-14-Eicosenoic acid
Vue d'ensemble
Description
“Cis-14-Eicosenoic acid” is a long-chain fatty acid . It is a type of unsaturated fatty acid that plays a role as a plant metabolite and a human metabolite .
Molecular Structure Analysis
The molecular formula of “cis-14-Eicosenoic acid” is C20H38O2 . The InChI representation of its structure is InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7H,2-5,8-19H2,1H3,(H,21,22)/b7-6- . The molecular weight is 310.5 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “cis-14-Eicosenoic acid” include a molecular weight of 310.5 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 17 . The exact mass is 310.287180451 g/mol, and the monoisotopic mass is also 310.287180451 g/mol .
Applications De Recherche Scientifique
Asthma Research
Cis-11-eicosenoic acid, also known as gondoic acid, is a constituent of nuts and plant oils including olive oil . It has been speculated that polyunsaturated fatty acids influence asthma via anti or pro-inflammatory mechanisms . This acid is synthesized from oleic acid by the action of Δ9-fatty acid elongase and is a precursor of erucic acid . It has been associated with lung function and airway inflammation in children .
Bioactivity in Plant Oilseeds
Cis-14-Eicosenoic acid is found in plant oilseeds . These rare fatty acids have bioactivity and applications as pharmaceutical, cosmetic, food, and non-food industrial products .
Production of Erucic Acid
Erucic acid is beneficial for various materials such as creams, cosmetics, lubricating oil, biodiesel, and therapeutic medicine . Cis-11-eicosenoic acid is supposed to be synthesized by a Δ9‐fatty acid elongase from oleic acid as a precursor .
Lipid Content in Fish
Cis-14-Eicosenoic acid is also found in the lipid content of fish . The presence of this acid may contribute to the nutritional value of the fish .
Seed Oil Component
The genus Lesquerella (Cruciferae) produces typical seed oils containing hydroxy olefinic fatty acids such as lesquerolic acid (14-hydroxy-cis-11-eicosenoic acid), a homologue of ricinoleic acid with two more methylene groups between the carboxyl group and the double bond .
Metabolomics
Metabolomics is a novel science that is useful to discover metabolic signatures specific to disease . Evaluation of fatty acid status, including cis-11-eicosenoic acid, could assist clinicians in decision-making about a dietary modification that can be used for personalized nutrition therapies to achieve better asthma control, optimum lung function, and therapeutic response in children .
Orientations Futures
Future research on “cis-14-Eicosenoic acid” could focus on further elucidating its synthesis process, chemical reactions, mechanism of action, and potential applications. For instance, one study suggests that “cis-14-Eicosenoic acid” and other unsaturated fatty acids may have anti-inflammatory effects , which could have implications for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(Z)-icos-14-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7H,2-5,8-19H2,1H3,(H,21,22)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUJWENALAQPCS-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313056 | |
| Record name | (14Z)-14-Eicosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-14-Eicosenoic acid | |
CAS RN |
17735-95-4 | |
| Record name | (14Z)-14-Eicosenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17735-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (14Z)-14-Eicosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions the presence of cis-14-eicosenoic acid, an uncommon n-6 fatty acid, in some Acer species. What is the significance of finding this fatty acid in these plants?
A1: While the research primarily focuses on the presence and distribution of other fatty acids like nervonic acid (cis-15-tetracosenoic acid) and γ-linolenic acid (cis-6, 9,12-octadecatrienoic acid) in Acer seed oils, the identification of cis-14-eicosenoic acid is notable. [] This uncommon n-6 fatty acid has not been previously reported in Acer species. Further research is needed to understand the potential biological significance of cis-14-eicosenoic acid in these plants, its role in seed development, and any potential applications it might have.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B52674.png)







